molecular formula C15H15N3O4S B2896681 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034440-41-8

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2896681
CAS RN: 2034440-41-8
M. Wt: 333.36
InChI Key: VXNOVHCUASKSLG-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry often explores the synthesis of complex molecules that contain sulfonamide groups due to their potential applications in various domains, including medicinal chemistry and materials science. For instance, the synthesis of dimethyl sulfomycinamate through a multi-step process demonstrates the intricate methods used to create compounds that could have similar structural components to the subject compound (Bagley et al., 2003). Such methodologies can provide insights into the synthetic routes that might be applicable for creating or modifying compounds like N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide for specific research applications.

Biological Activity

Compounds containing sulfonamide moieties have been extensively studied for their biological activities. For example, furazan and furoxan sulfonamides have been identified as strong inhibitors of the carbonic anhydrase enzyme and possess potential as antiglaucoma agents (Chegaev et al., 2014). This highlights the potential for compounds with similar structures to exhibit significant biological activities, which could lead to applications in developing new therapeutic agents.

Corrosion Inhibition

Another application area for sulfonamide derivatives is in corrosion inhibition. Compounds like 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid have been tested as inhibitors for mild steel corrosion in acidic mediums, showcasing the versatility of sulfonamide compounds beyond biological contexts (Sappani & Karthikeyan, 2014). This suggests that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide could potentially find applications in materials science, particularly in corrosion protection.

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-21-14/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNOVHCUASKSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

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